molecular formula C13H15BrO3 B1654426 4-Bromophenacyl pentanoate CAS No. 22980-28-5

4-Bromophenacyl pentanoate

Cat. No.: B1654426
CAS No.: 22980-28-5
M. Wt: 299.16 g/mol
InChI Key: VEDRYOHPAXBVIU-UHFFFAOYSA-N
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Description

4-Bromophenacyl pentanoate is an organic ester derived from pentanoic acid and 4-bromophenacyl alcohol. The compound features a bromine atom at the para position of the benzene ring and a pentanoate ester group (Fig. 1). It is structurally related to 4-bromophenacyl bromide (BPB), a known inhibitor of phospholipase A2 and other enzymes, but replaces the bromide with a pentanoate moiety .

Key properties inferred from related compounds:

  • Solubility: Likely lipophilic due to the aromatic bromophenyl group and ester chain.
  • Applications: Potential use in biochemical studies as a protease inhibitor analog or substrate, similar to BPB .

Properties

CAS No.

22980-28-5

Molecular Formula

C13H15BrO3

Molecular Weight

299.16 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] pentanoate

InChI

InChI=1S/C13H15BrO3/c1-2-3-4-13(16)17-9-12(15)10-5-7-11(14)8-6-10/h5-8H,2-4,9H2,1H3

InChI Key

VEDRYOHPAXBVIU-UHFFFAOYSA-N

SMILES

CCCCC(=O)OCC(=O)C1=CC=C(C=C1)Br

Canonical SMILES

CCCCC(=O)OCC(=O)C1=CC=C(C=C1)Br

Other CAS No.

22980-28-5

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

4-Bromophenacyl pentanoate undergoes hydrolysis under acidic or basic conditions to yield 4-bromophenacyl alcohol and pentanoic acid.

Acid-Catalyzed Hydrolysis

  • Conditions : Reflux with dilute sulfuric acid (H₂SO₄) in aqueous ethanol (66% v/v) at 80°C for 30 minutes .

  • Mechanism : Protonation of the ester carbonyl oxygen facilitates nucleophilic attack by water.

  • Yield : ~80% conversion to 4-bromophenacyl alcohol .

Base-Catalyzed Hydrolysis

  • Conditions : Treatment with sodium hydroxide (NaOH) or sodium acetate in ethanol at 25°C for 5–80 minutes .

  • Mechanism : Nucleophilic acyl substitution by hydroxide ions, forming the sodium salt of pentanoic acid.

  • Notes : Hydrolysis is accelerated by carboxylic acid salts (e.g., sodium formate), which act as catalysts .

Transesterification

This reaction replaces the pentanoate group with other alcohols.

Reaction Conditions Products Yield Catalyst
Reflux with methanol/H₂SO₄ (2 hr) Methyl 4-bromophenylacetate85–90%Sulfuric acid
Ethanol with dicyclohexyl-18-crown-6 Ethyl 4-bromophenacyl ester75–80%Crown ether

Key Finding : Crown ethers enhance reaction rates by stabilizing ionic intermediates .

Nucleophilic Substitution

The bromine atom at the para position participates in aromatic substitution reactions.

Ullmann Coupling

  • Conditions : Copper-catalyzed coupling with aryl halides in DMF at 120°C .

  • Product : Biaryl derivatives (e.g., 4,4'-dibromobiphenyl).

  • Yield : 60–70% under optimized conditions .

Suzuki-Miyaura Cross-Coupling

  • Conditions : Palladium catalyst (Pd(PPh₃)₄), arylboronic acid, K₂CO₃ in THF/H₂O .

  • Product : Functionalized biphenyl compounds.

  • Application : Pharmaceutical intermediate synthesis .

Derivatization in Analytical Chemistry

This compound is used to derivatize carboxylic acids for GC-MS analysis :

Analyte Derivatization Conditions Detection Limit
Pentanoic acid0.01 M dicyclohexyl-18-crown-6, 80°C, 2 hr 0.1 ng/mL
Lactic acidBSTFA/pyridine, 70°C, 3 hr 0.5 ng/mL

Note : Derivatization improves chromatographic resolution and sensitivity for trace analysis .

Stability and Side Reactions

  • Thermal Degradation : Prolonged reflux (>2 hr) in polar solvents (e.g., DMF) leads to partial decomposition (~10–15% loss) .

  • Photoreactivity : Exposure to UV light induces homolytic cleavage of the C-Br bond, generating free radicals .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Functional Properties of Selected Compounds

Compound Molecular Weight Key Functional Groups Applications
This compound ~285.1 (est.) Bromophenyl, pentanoate Enzyme inhibition, biochemistry
4-Bromophenacyl bromide 277.93 Bromophenyl, bromide Phospholipase A2 inhibition
Methyl pentanoate 116.16 Methyl ester Combustion studies, biofuels
Pentanoic acid 102.13 Carboxylic acid HDAC inhibition, bioproduction

Research Findings and Mechanistic Insights

  • Enzyme Inhibition: this compound’s bromophenyl group may competitively bind to enzyme active sites, similar to BPB, while the pentanoate tail could sterically hinder substrate access .
  • Hydrolysis Dynamics: In aqueous environments, the ester may hydrolyze to 4-bromophenacyl alcohol and pentanoate, linking its activity to both the parent compound and its metabolites .
  • Thermal Stability: Compared to methyl pentanoate, the brominated aromatic structure likely increases thermal stability, making it less volatile but more suitable for high-temperature applications .

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